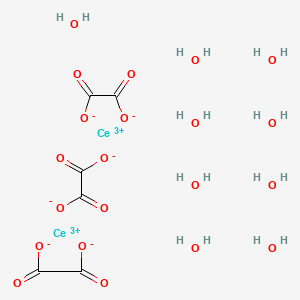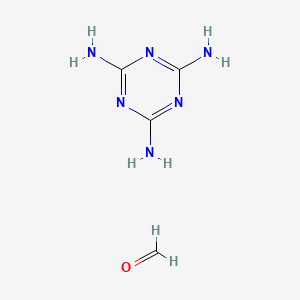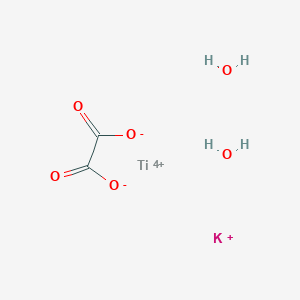
LANTHANUM ZIRCONATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum zirconate is a ceramic compound with the chemical formula La₂Zr₂O₇. It is known for its pyrochlore structure, which imparts unique thermal and mechanical properties. This compound is particularly valued for its low thermal conductivity and high thermal stability, making it a promising candidate for various high-temperature applications, especially as a thermal barrier coating in gas turbines and other high-temperature environments .
Méthodes De Préparation
Lanthanum zirconate can be synthesized through several methods, including:
Citrate Synthesis: This method involves the use of citric acid as a chelating agent to form a precursor solution, which is then calcined to produce this compound powder.
Coprecipitation: In this method, lanthanum and zirconium salts are precipitated together from an aqueous solution, followed by calcination to form the desired compound.
Solid State Decomposition: This involves the decomposition of metal nitrate-urea mixtures at high temperatures to yield this compound.
Solution Precursor Plasma Spray: This technique allows for the simultaneous synthesis and deposition of this compound coatings by using a solution precursor.
Analyse Des Réactions Chimiques
Lanthanum zirconate primarily undergoes the following types of reactions:
Oxidation: This compound can be oxidized at high temperatures, leading to the formation of thermally grown oxide layers.
Common reagents used in these reactions include oxygen for oxidation and hydrogen or carbon monoxide for reduction. The major products formed depend on the specific reaction conditions and the nature of the substituting cations.
Applications De Recherche Scientifique
Lanthanum zirconate has a wide range of scientific research applications, including:
Thermal Barrier Coatings: Due to its low thermal conductivity and high thermal stability, this compound is extensively used as a thermal barrier coating in gas turbines and other high-temperature applications.
Catalysis: Its unique structure and stability make it a potential catalyst in various chemical reactions.
Solid Oxide Fuel Cells: This compound is used as an electrolyte material in solid oxide fuel cells due to its ionic conductivity.
Nuclear Applications: Its stability under radiation makes it suitable for use in nuclear reactors.
Mécanisme D'action
The effectiveness of lanthanum zirconate in its applications is primarily due to its pyrochlore structure, which provides a high degree of thermal stability and low thermal conductivity. The ordered arrangement of lanthanum and zirconium cations in the lattice contributes to its unique properties. In thermal barrier coatings, the compound acts as an insulating layer, reducing heat transfer to the underlying substrate and thereby enhancing the durability and efficiency of high-temperature components .
Comparaison Avec Des Composés Similaires
Lanthanum zirconate is often compared with other pyrochlore and fluorite structure compounds, such as:
- Samarium Zirconate (Sm₂Zr₂O₇)
- Gadolinium Zirconate (Gd₂Zr₂O₇)
- Europium Zirconate (Eu₂Zr₂O₇)
These compounds share similar thermal and structural properties but differ in their specific thermal conductivities and stabilities. This compound is unique due to its lower thermal conductivity and higher thermal stability compared to these similar compounds .
Propriétés
Numéro CAS |
12031-48-0 |
|---|---|
Formule moléculaire |
La2O7Zr2 |
Poids moléculaire |
572.25 |
Synonymes |
LANTHANUM ZIRCONATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![aluminum;6-carboxy-7-hydroxy-5-methyl-9,10-dioxo-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,2,4-triolate](/img/structure/B1143439.png)






